Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820575-62-9
VCID: VC2867913
InChI: InChI=1S/C14H19NO4.ClH/c1-3-18-10-5-4-6-11(7-10)19-12-8-13(15-9-12)14(16)17-2;/h4-7,12-13,15H,3,8-9H2,1-2H3;1H/t12-,13-;/m0./s1
SMILES: CCOC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl
Molecular Formula: C14H20ClNO4
Molecular Weight: 301.76 g/mol

Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride

CAS No.: 1820575-62-9

Cat. No.: VC2867913

Molecular Formula: C14H20ClNO4

Molecular Weight: 301.76 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride - 1820575-62-9

Specification

CAS No. 1820575-62-9
Molecular Formula C14H20ClNO4
Molecular Weight 301.76 g/mol
IUPAC Name methyl (2S,4S)-4-(3-ethoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H19NO4.ClH/c1-3-18-10-5-4-6-11(7-10)19-12-8-13(15-9-12)14(16)17-2;/h4-7,12-13,15H,3,8-9H2,1-2H3;1H/t12-,13-;/m0./s1
Standard InChI Key PSNFNSMPDZPULA-QNTKWALQSA-N
Isomeric SMILES CCOC1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
SMILES CCOC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl
Canonical SMILES CCOC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl

Introduction

Chemical Identity and Structure

Basic Information

Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a crystalline solid with distinct stereochemistry. This compound belongs to the class of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocycles with various functional group modifications. The specific stereochemistry at positions 2 and 4 (both S configuration) plays a crucial role in its biological activity and chemical reactivity .

Structural Details

The compound consists of a pyrrolidine ring with a methyl carboxylate group at the 2-position and a 3-ethoxyphenoxy group at the 4-position. Both substituents have S stereochemistry, which is explicitly indicated in the nomenclature as (2S,4S). The nitrogen atom of the pyrrolidine ring is protonated and paired with a chloride counterion, forming the hydrochloride salt. The 3-ethoxyphenoxy group contains an ethoxy substituent at the meta position of the phenoxy ring .

Chemical Identifiers

Table 1: Chemical Identifiers for Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate Hydrochloride

Identifier TypeValue
PubChem CID75464790
CAS Number1820575-62-9
Molecular FormulaC₁₄H₂₀ClNO₄
Molecular Weight301.76 g/mol
IUPAC Namemethyl (2S,4S)-4-(3-ethoxyphenoxy)pyrrolidine-2-carboxylate hydrochloride
InChIInChI=1S/C14H19NO4.ClH/c1-3-18-10-5-4-6-11(7-10)19-12-8-13(15-9-12)14(16)17-2;/h4-7,12-13,15H,3,8-9H2,1-2H3;1H/t12-,13-;/m0./s1
InChI KeyPSNFNSMPDZPULA-QNTKWALQSA-N
SMILESCCOC1=CC(=CC=C1)O[C@H]2CC@HC(=O)OC.Cl

Physical and Chemical Properties

Chemical Structure Visualization

The molecule contains several key functional groups that define its chemical behavior:

  • A pyrrolidine ring with (2S,4S) stereochemistry

  • A methyl carboxylate group at the 2-position

  • A 3-ethoxyphenoxy substituent at the 4-position

  • A protonated nitrogen atom with a chloride counterion

Applications and Research Significance

Synthetic Building Block

As a functionalized pyrrolidine derivative, this compound likely serves as an important synthetic intermediate or building block in the preparation of more complex molecules. The presence of the methyl ester group provides a handle for further functionalization, while the ethoxyphenoxy group can participate in various chemical transformations .

Research Areas

The compound may be relevant to several research areas:

  • Medicinal chemistry and drug discovery

  • Organic synthesis methodology

  • Structure-activity relationship studies

  • Chiral catalysis and asymmetric synthesis

Related Compounds and Comparative Analysis

Structural Analogs

Several structurally related compounds appear in the search results, allowing for comparative analysis:

Table 2: Comparison of Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate HClC₁₄H₂₀ClNO₄301.76 g/molReference compound
Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylateC₁₂H₁₄INO₃347.15 g/molContains 4-iodophenoxy instead of 3-ethoxyphenoxy; free base form
Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylateC₁₄H₁₉NO₄265.31 g/molEthoxy group at ortho position; free base form
Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate HClC₈H₁₆ClNO₃209.67 g/molLacks phenoxy ring; different stereochemistry at position 4
Methyl (2S,4S)-4-(3,4-dimethylphenoxy)-2-pyrrolidinecarboxylate HClC₁₄H₂₀ClNO₃285.77 g/molContains dimethylphenoxy instead of ethoxyphenoxy

Structure-Activity Relationships

The various analogs suggest potential structure-activity relationships:

  • The position of substituents on the phenoxy ring (ortho, meta, para) may influence biological activity

  • The nature of these substituents (ethoxy, methoxy, halogen) likely affects pharmacokinetic properties

  • The stereochemistry at positions 2 and 4 is critical for biological activity, as evidenced by the specific stereochemical designations in the compounds .

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